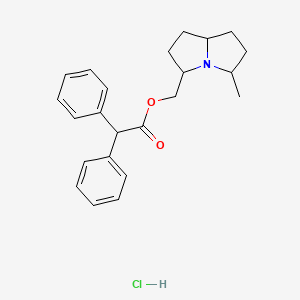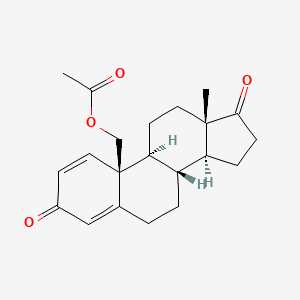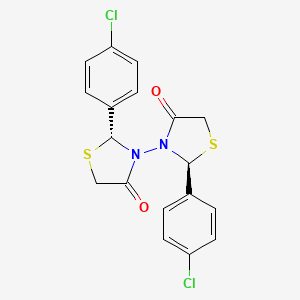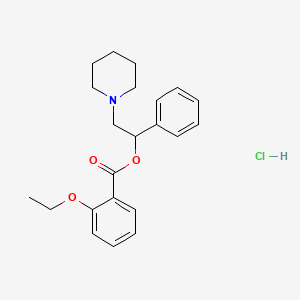
Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ester linkage, making it a versatile molecule for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride typically involves the esterification of alpha-Phenyl-1-piperidineethanol with o-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in the synthesis of pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride is unique due to its specific structural features, including the phenyl group and ester linkage, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Propriétés
Numéro CAS |
102476-73-3 |
|---|---|
Formule moléculaire |
C22H28ClNO3 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(1-phenyl-2-piperidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-2-25-20-14-8-7-13-19(20)22(24)26-21(18-11-5-3-6-12-18)17-23-15-9-4-10-16-23;/h3,5-8,11-14,21H,2,4,9-10,15-17H2,1H3;1H |
Clé InChI |
CFMBZJPUEKHFBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)OC(CN2CCCCC2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



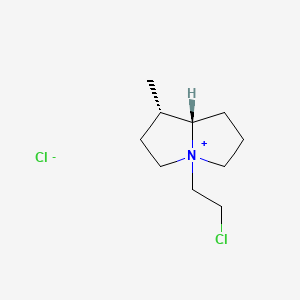

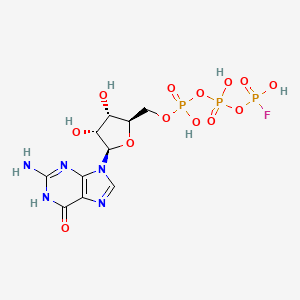
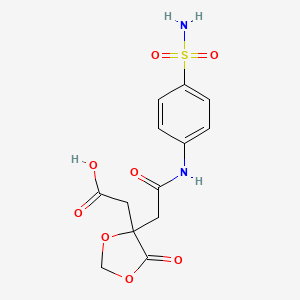
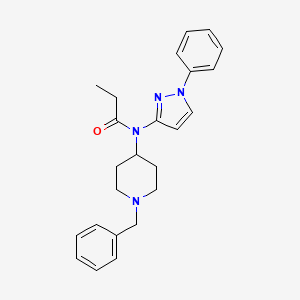
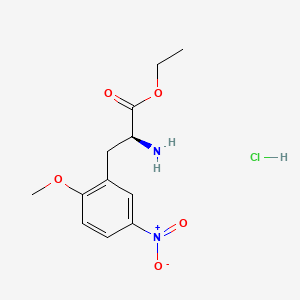
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
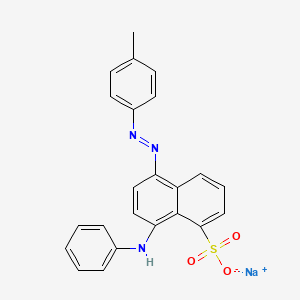
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

